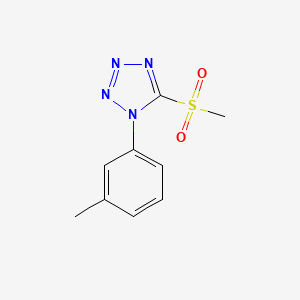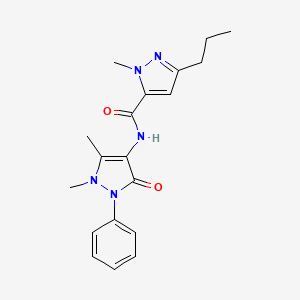
1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)-: is a chemical compound that belongs to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 3-methylphenyl group and a methylsulfonyl group attached to the tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)- typically involves the reaction of 3-methylphenylhydrazine with methylsulfonyl chloride in the presence of a base, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The tetrazole ring is known for its bioisosteric properties, which can mimic the structure and function of carboxylic acids in drug design.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)- involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or inhibit enzyme activity. The methylsulfonyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-: This compound lacks the methylsulfonyl group but retains the 3-methylphenyl group.
1H-1,2,3,4-Tetrazole, 1-(4-methylphenyl)-5-(methylsulfonyl)-: This compound has a similar structure but with the methyl group in the para position.
1H-1,2,3,4-Tetrazole, 1-(3-chlorophenyl)-5-(methylsulfonyl)-: This compound has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness: 1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)- is unique due to the presence of both the 3-methylphenyl and methylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methylsulfonyl group enhances its solubility and reactivity, while the 3-methylphenyl group provides steric and electronic effects that influence its interactions with molecular targets.
Propriétés
Formule moléculaire |
C9H10N4O2S |
|---|---|
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C9H10N4O2S/c1-7-4-3-5-8(6-7)13-9(10-11-12-13)16(2,14)15/h3-6H,1-2H3 |
Clé InChI |
ZJWBUCWHESKUAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=NN=N2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11051178.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051183.png)

![8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-thienyl)-](/img/structure/B11051201.png)
![6-(4-Bromophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11051204.png)
![N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11051207.png)

![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B11051216.png)
![5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11051219.png)
![1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester](/img/structure/B11051227.png)


![(2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide](/img/structure/B11051238.png)